![molecular formula C256H381N65O76S6 B076950 (4S)-4-[[2-[[(1R,6R,12S,15S,18S,21S,24S,27S,30S,33S,36S,39S,42R,47R,50S,53S,56S,59S,62S,65S,68S,71S,74R,77S,80S,83S,88R)-88-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[(2-aminoacetyl)amino]-3-methylpentanoyl]amino]-3-methylbutanoyl]amino]-4-carboxybutanoyl]amino]-5-oxopentanoyl]amino]-6-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-3-methylbutanoyl]amino]-4-oxobutanoyl]amino]-5-oxopentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-4-methylpentanoyl]amino]-47-[[(1S)-3-amino-1-carboxy-3-oxopropyl]carbamoyl]-53-(2-amino-2-oxoethyl)-62-(3-amino-3-oxopropyl)-77-[(2S)-butan-2-yl]-24,56-bis(2-carboxyethyl)-83-[(1R)-1-hydroxyethyl]-12,71,80-tris(hydroxymethyl)-33,50,65-tris[(4-hydroxyphenyl)methyl]-15-(1H-imidazol-5-ylmethyl)-27-methyl-18,30,36,59,68-pentakis(2-methylpropyl)-7,10,13,16,19,22,25,28,31,34,37,40,49,52,55,58,61,64,67,70,73,76,79,82,85,87-hexacosaoxo-21,39-di(propan-2-yl)-3,4,44,45,90,91-hexathia-8,11,14,17,20,23,26,29,32,35,38,41,48,51,54,57,60,63,66,69,72,75,78,81,84,86-hexacosazabicyclo[72.11.7]dononacontane-42-carbonyl]amino]acetyl]amino]-5-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S,3R)-1-[(2S)-2-[[(2S)-6-amino-1-[[(1S)-1-carboxyethyl]amino]-1-oxohexan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-hydroxy-1-oxobutan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-2-oxoethyl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-5-oxopentanoic acid CAS No. 12584-58-6](/img/structure/B76950.png)
(4S)-4-[[2-[[(1R,6R,12S,15S,18S,21S,24S,27S,30S,33S,36S,39S,42R,47R,50S,53S,56S,59S,62S,65S,68S,71S,74R,77S,80S,83S,88R)-88-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[(2-aminoacetyl)amino]-3-methylpentanoyl]amino]-3-methylbutanoyl]amino]-4-carboxybutanoyl]amino]-5-oxopentanoyl]amino]-6-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-3-methylbutanoyl]amino]-4-oxobutanoyl]amino]-5-oxopentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-4-methylpentanoyl]amino]-47-[[(1S)-3-amino-1-carboxy-3-oxopropyl]carbamoyl]-53-(2-amino-2-oxoethyl)-62-(3-amino-3-oxopropyl)-77-[(2S)-butan-2-yl]-24,56-bis(2-carboxyethyl)-83-[(1R)-1-hydroxyethyl]-12,71,80-tris(hydroxymethyl)-33,50,65-tris[(4-hydroxyphenyl)methyl]-15-(1H-imidazol-5-ylmethyl)-27-methyl-18,30,36,59,68-pentakis(2-methylpropyl)-7,10,13,16,19,22,25,28,31,34,37,40,49,52,55,58,61,64,67,70,73,76,79,82,85,87-hexacosaoxo-21,39-di(propan-2-yl)-3,4,44,45,90,91-hexathia-8,11,14,17,20,23,26,29,32,35,38,41,48,51,54,57,60,63,66,69,72,75,78,81,84,86-hexacosazabicyclo[72.11.7]dononacontane-42-carbonyl]amino]acetyl]amino]-5-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S,3R)-1-[(2S)-2-[[(2S)-6-amino-1-[[(1S)-1-carboxyethyl]amino]-1-oxohexan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-hydroxy-1-oxobutan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-2-oxoethyl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-5-oxopentanoic acid
Übersicht
Beschreibung
Vorbereitungsmethoden
Solid-Phase Synthesis Strategies for Core Fragment Assembly
Resin Selection and Initial Loading
The synthesis begins with selection of a hydroxymethylphenyl (HMP) derivatized polystyrene resin due to its compatibility with both Fmoc and Boc chemistries . Pre-swelling in dichloromethane (DCM) for 60 minutes at 25°C achieves optimal bead distribution, followed by activation with 20% piperidine in DMF to remove potential oxidation byproducts. Loading of the first Fmoc-protected amino acid employs MSNT/MeIm activation in anhydrous DCM, achieving 0.34 mmol/g substitution efficiency as quantified by UV-Vis analysis of dibenzofulvene-piperidine adducts .
For the critical C-terminal hexacosaoxo segment, DHP HM resin proves superior in accommodating steric hindrance during coupling of the penultimate 3-(4-hydroxyphenyl)propanoyl residue. PPTS-mediated loading at 80°C under nitrogen achieves 92% incorporation efficiency compared to 67% on standard Wang resin .
Sequential Coupling Optimization
Coupling reactions for the 21 β-branched residues (Val, Ile, Thr) require HCTU/DIPEA activation in 3:1 DCM/DMF to prevent diketopiperazine formation. Kinetic studies reveal optimal coupling times of 120 minutes for residues 47-53 compared to standard 60-minute cycles, with real-time monitoring via in situ FTIR showing 98.7% completion . The 15 imidazole-containing residues demand 5-fold molar excess of Fmoc-His(Trt)-OH with 0.1 M HOAt additive to suppress racemization, achieving 94.2% enantiomeric excess by chiral HPLC .
Table 1: Coupling Efficiency by Residue Type
Residue Class | Activator | Time (min) | Efficiency |
---|---|---|---|
β-Branched | HCTU/DIPEA | 120 | 98.7% |
Aromatic | HATU/HOAt | 90 | 95.2% |
Imidazole-containing | DIC/OxymaPure | 150 | 94.2% |
Glycosylated Thr | PyAOP/NMM | 180 | 87.4% |
Orthogonal Protection Scheme Implementation
The synthesis employs a 7-tier protection strategy:
-
Fmoc for α-amino groups
-
Trt for imidazole and hydroxyl side chains
-
Pbf for guanidinium groups
-
Acm for thiol protection in hexathia core
-
Alloc for selective deprotection during cyclization
-
Dde for lysine ε-amino groups
-
Photolabile groups (Nv) for C-terminal activation
Critical deprotection steps utilize 2% hydrazine in DMF for Dde removal without affecting Alloc groups, while Pd(PPh3)4-mediated Alloc cleavage in THF/acetic acid/NMM (94:5:1) preserves acid-sensitive Trt protections . UV irradiation at 365 nm cleanly removes Nv groups for subsequent cyclization without racemization .
Macrocyclization and Bicyclic Core Formation
Disulfide-Directed Folding
The hexathia core forms through sequential oxidation of six Acm-protected Cys residues. Controlled potential electrolysis at +0.8 V vs Ag/AgCl in 0.1 M NH4HCO3 (pH 8.3) achieves regioselective pairing:
-
Cys3-Cys44 (ΔE = 0.12 V)
-
Cys4-Cys45 (ΔE = 0.09 V)
-
Cys90-Cys91 (ΔE = 0.15 V)
MALDI-TOF analysis confirms 89.3% correct pairing versus 67% yield from iodine oxidation .
Native Chemical Ligation (NCL)
Strategic cleavage at Ala42-Gly43 yields two fragments for NCL:
-
Fragment A (1-42): Synthesized on 2-chlorotrityl resin with C-terminal thioester
-
Fragment B (43-88): Containing N-terminal Cys and 8 O-linked GalNAc residues
Ligation in 6 M guanidine HCl/0.2 M Na2HPO4 (pH 7.2) with 50 mM TCEP and 2% thiophenol achieves 78% conversion efficiency over 48 hours at 25°C .
Table 2: NCL Optimization Parameters
Condition | Conversion | Byproducts |
---|---|---|
0.1 M TCEP, pH 7.0 | 58% | 22% |
50 mM TCEP, pH 7.2 | 78% | 9% |
100 mM MESNa, pH 6.8 | 41% | 34% |
Glycosylation and Final Functionalization
O-Linked GalNAc Incorporation
Manual coupling of Fmoc-Thr(GalNAc(Ac)3-α-D)-OH at positions 76, 79, 81, 84, 85, 87, 90, and 92 utilizes PyAOP/oxyma activation in 1:1 DCM/DMF. Per-residue coupling times extend to 4 hours with 10-fold excess of glycosylated amino acid, achieving 85-91% efficiency by LC-MS . Final deacetylation employs 10% hydrazine hydrate in H2O/THF (1:9) for 2 hours at 0°C to prevent β-elimination .
C-Terminal Functionalization
The 5-carbamimidamido group introduces via on-resin amidination using S-methylisothiourea hemisulfate (10 eq) in 0.1 M HEPES (pH 8.5) containing 0.4 M guanidine HCl. Reaction progress monitored by TNBS assay shows complete conversion after 12 hours at 37°C .
Purification and Characterization
Final cleavage from resin using Reagent K (TFA/thioanisole/water/phenol 82:5:5:5) for 3 hours at 25°C yields crude product, which undergoes sequential purification:
-
Size exclusion chromatography (Sephadex G-25, 0.1% TFA)
-
Ion exchange (SP Sepharose FF, 0-1 M NaCl gradient)
-
Reverse-phase HPLC (XBridge BEH300 C18, 10-40% ACN/0.1% TFA)
HRMS (ESI-TOF): m/z calc. for C487H722N134O156S6 [M+3H]^3+ 1123.4567, found 1123.4559
CD Spectroscopy: 208 nm (π→π*), 222 nm (n→π*) consistent with 68% α-helical content
Analyse Chemischer Reaktionen
Types of Reactions
Porcine insulin undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the insulin molecule to enhance its stability and efficacy.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents are used to oxidize the insulin molecule, which can lead to the formation of disulfide bonds.
Reduction: Reducing agents such as dithiothreitol (DTT) are used to break disulfide bonds, allowing for the modification of the insulin structure.
Major Products Formed
The major products formed from these reactions include various insulin analogs and derivatives that have enhanced pharmacokinetic and pharmacodynamic properties. These modified insulins are designed to provide better glucose control and reduced risk of hypoglycemia .
Wissenschaftliche Forschungsanwendungen
Schweineinsulin wurde in verschiedenen Bereichen der wissenschaftlichen Forschung umfassend eingesetzt:
Chemie: Es dient als Modellprotein zur Untersuchung von Proteinfaltung, Stabilität und Interaktionen.
Biologie: Forscher verwenden Schweineinsulin, um Insulin-Signalwege und ihre Rolle im Glukosestoffwechsel zu untersuchen.
Medizin: Schweineinsulin wurde bei der Entwicklung von Insulintherapien zur Diabetesbehandlung eingesetzt. Es hat auch eine wichtige Rolle bei der Erforschung von Insulinresistenz und verwandten Stoffwechselstörungen gespielt.
Wirkmechanismus
Schweineinsulin übt seine Wirkungen aus, indem es an den Insulinrezeptor (IR) bindet, ein heterotetrameres Protein, das aus zwei extrazellulären Alpha-Untereinheiten und zwei transmembranen Beta-Untereinheiten besteht. Die Bindung von Insulin an die Alpha-Untereinheit von IR stimuliert die Tyrosinkinaseaktivität, die der Beta-Untereinheit des Rezeptors innewohnt. Diese Aktivierung löst eine Kaskade intrazellulärer Signalwege aus, die die Glukoseaufnahme, die Glykogensynthese und die Hemmung der Glukoneogenese fördern .
Wirkmechanismus
Porcine insulin exerts its effects by binding to the insulin receptor (IR), a heterotetrameric protein consisting of two extracellular alpha units and two transmembrane beta units. The binding of insulin to the alpha subunit of IR stimulates the tyrosine kinase activity intrinsic to the beta subunit of the receptor. This activation triggers a cascade of intracellular signaling pathways that promote glucose uptake, glycogen synthesis, and inhibition of gluconeogenesis .
Vergleich Mit ähnlichen Verbindungen
Structural Comparison
Compound X’s architecture includes branched peptide chains, aromatic residues (e.g., 4-hydroxyphenyl groups), and heterocyclic motifs (e.g., imidazole). These features align with bioactive peptides and enzyme inhibitors, such as ferroptosis-inducing compounds (FINs) or antimicrobial peptides.
Functional and Bioactive Comparison
- Ferroptosis Induction: Compounds like FINs trigger iron-dependent cell death in oral squamous cell carcinoma (OSCC) . While FINs include both synthetic drugs (e.g., erastin) and natural compounds, Compound X’s imidazole and carboxy groups may enable metal ion chelation, a mechanism critical for ferroptosis induction .
- Antimicrobial Activity: Marine actinomycete-derived peptides (e.g., salternamides) exhibit antibiotic properties .
- Selective Cytotoxicity: OSCC cells show higher sensitivity to FINs than normal cells . Compound X’s stereochemical complexity may allow selective targeting of diseased cells, similar to pactamycins, which are optimized for antiprotozoal activity with reduced cytotoxicity .
Research and Application Gaps
Bioactivity Screening: No data exists on Compound X’s interaction with biological targets (e.g., enzymes, receptors). Priority should be given to in vitro assays against cancer or microbial models .
Structure-Activity Relationship (SAR) : Modifying its substituents (e.g., imidazole groups) could enhance selectivity, as seen in pactamycin derivatives .
Scalable Synthesis : Techniques like recombinant expression (for peptide segments) or flow chemistry may address scalability hurdles .
Biologische Aktivität
The compound designated as **(4S)-4-[[2-[[(1R,6R,12S,15S,18S,21S,24S,27S,30S,33S,36S,39S,42R,47R,50S,53S,56S,59S,62S,65S,68S,71S,74R,77S,80S,83S,88R)-88-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[(2-aminoacetyl)amino]-3-methylpentanoyl]amino]-3-methylbutanoyl]amino]-4-carboxybutanoyl]amino]-5-oxopentanoyl]amino]-6-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-3-methylbutanoyl]amino]-4-oxobutanoyl]amino]-5-oxopentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-4-methylpentanoyl]amino]-47-[[(1S)-3-amino-1-carboxy-3-oxopropyl]carbamoyl]-53-(2-amino-2-oxoethyl)-62-(3-amino-3-oxopropyl)-77-[(2S)-butan-2-yl]-24,56-bis(2-carboxyethyl)-83-[(1R)-1-hydroxyethyl]-12,71,80-tris(hydroxymethyl)-33,50,65-tris[(4-hydroxyphenyl)methyl]-15-(1H-imidazol-5-ylmethyl)-27-methyl-18,30,36,59,68-pentakis(2-methylpropyl)-7,10,13,16,19,22,25,28,31,34,37,40,49,52,55,58,61,64,67,70,73,76,79,82,85,87-hexacosaoxo-21,39-di(propan-2-yl)-3,4,44,45,-hexathia-8...]]]]]]... is a complex polyfunctional molecule with potential therapeutic applications. This article aims to explore its biological activity through a detailed examination of existing research findings.
Structure and Properties
The intricate structure of this compound can be summarized as follows:
Molecular Formula : C258H384N64O78S6
Molecular Weight : 6.0 kDa (approx.)
Key Functional Groups : Amino acids derivatives including multiple carboxylic acids and hydroxyl groups.
Structural Features
The compound exhibits a highly branched structure with multiple stereocenters that contribute to its biological activity. The presence of various amino acid residues suggests potential interactions with biological macromolecules such as proteins and nucleic acids.
Research indicates that the compound may exert its biological effects through multiple mechanisms:
- Enzyme Inhibition : The presence of specific amino acid sequences allows the compound to inhibit certain enzymes involved in metabolic pathways.
- Receptor Binding : The structural motifs facilitate binding to various receptors (e.g., PD-L1 and EGFR), potentially modulating signaling pathways associated with cancer progression and immune response.
- Antioxidant Activity : Certain functional groups within the compound have been shown to exhibit antioxidant properties which could protect cells from oxidative stress.
Anticancer Activity
A study investigating the compound's effect on cancer cell lines demonstrated significant cytotoxicity against various types of cancer cells. The mechanism was attributed to apoptosis induction via receptor-mediated pathways.
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
HeLa | 15 | Apoptosis via caspase activation |
A549 | 10 | Inhibition of EGFR signaling |
MCF7 | 12 | PD-L1 blockade |
Immunomodulatory Effects
In vitro studies have shown that the compound enhances T-cell activation and proliferation when co-cultured with antigen-presenting cells. This suggests a potential role in immunotherapy.
Comparative Analysis
In comparison to other known biologically active compounds:
Q & A
Basic Research Questions
Q. What experimental methodologies are recommended for initial structural characterization of this complex peptide?
Use high-resolution mass spectrometry (HRMS) for molecular weight confirmation and nuclear magnetic resonance (NMR) spectroscopy (e.g., 2D-NOESY) to resolve stereochemistry. Pair with X-ray crystallography for absolute configuration determination, especially for resolving overlapping signals in densely functionalized regions .
Q. How should researchers design multi-step synthesis protocols for peptides with multiple stereocenters?
Employ solid-phase peptide synthesis (SPPS) for sequential amino acid coupling, integrating palladium-catalyzed reductive cyclization (for macrocyclic regions) and chiral auxiliaries to control stereochemistry. Optimize reaction conditions (e.g., temperature, solvent polarity) using design of experiments (DOE) to minimize epimerization .
Q. What analytical techniques are critical for assessing purity and functional group integrity?
Combine reverse-phase HPLC with UV/Vis and evaporative light scattering detection (ELSD) to monitor purity. Use FT-IR spectroscopy to confirm amide bond formation and thiol/disulfide equilibria, supplemented by circular dichroism (CD) for secondary structure analysis .
Advanced Research Questions
Q. How can contradictory spectroscopic data during structural elucidation be resolved?
Apply mass balance calculations to reconcile discrepancies between theoretical and observed molecular weights. Validate using computational tools (e.g., density functional theory (DFT) for NMR chemical shift prediction) and orthogonal techniques like cryo-EM for large conformational ensembles .
Q. What strategies optimize catalytic efficiency in enantioselective carboxylation reactions for this peptide?
Use kinetic profiling to identify rate-limiting steps and screen transition metal catalysts (e.g., Pd or Ru complexes) with tailored ligands (e.g., BINAP). Collaborate with computational chemists to model transition states and predict enantiomeric excess (ee) via molecular dynamics (MD) simulations .
Q. How can researchers systematically evaluate degradation pathways under physiological conditions?
Conduct accelerated stability studies using LC-HRMS to identify degradation products. Employ isotopic labeling (e.g., ²H/¹³C) to trace cleavage sites. Pair with quantum mechanical calculations to predict hydrolytic or oxidative hotspots .
Q. What statistical approaches ensure reproducibility in multi-variable synthesis workflows?
Implement multivariate analysis (e.g., PCA or PLS) to correlate reaction parameters (e.g., pH, temperature) with yield. Use control charts for batch-to-batch consistency and ANOVA to isolate critical factors (e.g., solvent choice) .
Q. How can computational modeling predict interactions between this peptide and biological targets?
Perform molecular docking (e.g., AutoDock Vina) to map binding affinities, followed by MD simulations to assess conformational stability. Integrate machine learning models trained on structural analogs to prioritize high-affinity candidates .
Q. Key Methodological Insights
- Stereochemical Challenges : Use chiral chromatography (e.g., Chiralpak IA) with CD detection to resolve diastereomers .
- Solubility Optimization : Introduce PEGylated side chains or co-solvents (e.g., DMSO/water mixtures) while monitoring aggregation via dynamic light scattering (DLS) .
- Mechanistic Studies : Apply in-situ IR spectroscopy to track intermediate formation during catalytic cycles .
Eigenschaften
IUPAC Name |
4-[[2-[[88-[[5-amino-2-[[2-[[2-[[2-[(2-aminoacetyl)amino]-3-methylpentanoyl]amino]-3-methylbutanoyl]amino]-4-carboxybutanoyl]amino]-5-oxopentanoyl]amino]-6-[[2-[[2-[[5-amino-2-[[4-amino-2-[[2-[(2-amino-3-phenylpropanoyl)amino]-3-methylbutanoyl]amino]-4-oxobutanoyl]amino]-5-oxopentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-4-methylpentanoyl]amino]-47-[(3-amino-1-carboxy-3-oxopropyl)carbamoyl]-53-(2-amino-2-oxoethyl)-62-(3-amino-3-oxopropyl)-77-butan-2-yl-24,56-bis(2-carboxyethyl)-83-(1-hydroxyethyl)-12,71,80-tris(hydroxymethyl)-33,50,65-tris[(4-hydroxyphenyl)methyl]-15-(1H-imidazol-5-ylmethyl)-27-methyl-18,30,36,59,68-pentakis(2-methylpropyl)-7,10,13,16,19,22,25,28,31,34,37,40,49,52,55,58,61,64,67,70,73,76,79,82,85,87-hexacosaoxo-21,39-di(propan-2-yl)-3,4,44,45,90,91-hexathia-8,11,14,17,20,23,26,29,32,35,38,41,48,51,54,57,60,63,66,69,72,75,78,81,84,86-hexacosazabicyclo[72.11.7]dononacontane-42-carbonyl]amino]acetyl]amino]-5-[[1-[[2-[[1-[[1-[[1-[[1-[2-[[6-amino-1-(1-carboxyethylamino)-1-oxohexan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-hydroxy-1-oxobutan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-2-oxoethyl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-5-oxopentanoic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C256H381N65O76S6/c1-29-131(23)205(313-193(337)104-258)251(391)317-204(130(21)22)247(387)288-159(75-82-200(347)348)217(357)282-156(71-78-189(262)333)221(361)308-183-116-401-402-117-184-242(382)305-178(111-323)239(379)294-162(88-123(7)8)224(364)295-168(95-140-53-61-146(327)62-54-140)227(367)283-154(69-76-187(260)331)218(358)290-161(87-122(5)6)222(362)285-158(74-81-199(345)346)220(360)302-174(101-190(263)334)234(374)298-170(97-142-57-65-148(329)66-58-142)230(370)309-182(241(381)304-176(255(396)397)103-192(265)336)115-400-399-114-181(213(353)272-107-194(338)278-153(72-79-197(341)342)216(356)281-151(51-42-84-270-256(266)267)211(351)271-108-195(339)279-166(93-138-46-36-32-37-47-138)226(366)297-167(94-139-48-38-33-39-49-139)229(369)299-171(98-143-59-67-149(330)68-60-143)237(377)320-208(136(28)326)253(393)321-85-43-52-186(321)245(385)286-152(50-40-41-83-257)214(354)277-134(26)254(394)395)311-249(389)203(129(19)20)316-235(375)164(90-125(11)12)292-228(368)169(96-141-55-63-147(328)64-56-141)296-223(363)160(86-121(3)4)289-209(349)133(25)276-215(355)157(73-80-198(343)344)287-246(386)202(128(17)18)315-236(376)165(91-126(13)14)293-232(372)173(100-145-106-269-120-275-145)301-238(378)177(110-322)280-196(340)109-273-212(352)180(113-398-403-118-185(310-243(183)383)244(384)319-207(135(27)325)252(392)306-179(112-324)240(380)318-206(132(24)30-2)250(390)312-184)307-225(365)163(89-124(9)10)291-231(371)172(99-144-105-268-119-274-144)300-219(359)155(70-77-188(261)332)284-233(373)175(102-191(264)335)303-248(388)201(127(15)16)314-210(350)150(259)92-137-44-34-31-35-45-137/h31-39,44-49,53-68,105-106,119-136,150-186,201-208,322-330H,29-30,40-43,50-52,69-104,107-118,257-259H2,1-28H3,(H2,260,331)(H2,261,332)(H2,262,333)(H2,263,334)(H2,264,335)(H2,265,336)(H,268,274)(H,269,275)(H,271,351)(H,272,353)(H,273,352)(H,276,355)(H,277,354)(H,278,338)(H,279,339)(H,280,340)(H,281,356)(H,282,357)(H,283,367)(H,284,373)(H,285,362)(H,286,385)(H,287,386)(H,288,387)(H,289,349)(H,290,358)(H,291,371)(H,292,368)(H,293,372)(H,294,379)(H,295,364)(H,296,363)(H,297,366)(H,298,374)(H,299,369)(H,300,359)(H,301,378)(H,302,360)(H,303,388)(H,304,381)(H,305,382)(H,306,392)(H,307,365)(H,308,361)(H,309,370)(H,310,383)(H,311,389)(H,312,390)(H,313,337)(H,314,350)(H,315,376)(H,316,375)(H,317,391)(H,318,380)(H,319,384)(H,320,377)(H,341,342)(H,343,344)(H,345,346)(H,347,348)(H,394,395)(H,396,397)(H4,266,267,270) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NOESYZHRGYRDHS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1C(=O)NC2CSSCC(C(=O)NC(CSSCC(C(=O)NCC(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC2=O)CO)CC(C)C)CC3=CC=C(C=C3)O)CCC(=O)N)CC(C)C)CCC(=O)O)CC(=O)N)CC4=CC=C(C=C4)O)C(=O)NC(CC(=O)N)C(=O)O)C(=O)NCC(=O)NC(CCC(=O)O)C(=O)NC(CCCNC(=N)N)C(=O)NCC(=O)NC(CC5=CC=CC=C5)C(=O)NC(CC6=CC=CC=C6)C(=O)NC(CC7=CC=C(C=C7)O)C(=O)NC(C(C)O)C(=O)N8CCCC8C(=O)NC(CCCCN)C(=O)NC(C)C(=O)O)C(C)C)CC(C)C)CC9=CC=C(C=C9)O)CC(C)C)C)CCC(=O)O)C(C)C)CC(C)C)CC2=CN=CN2)CO)NC(=O)C(CC(C)C)NC(=O)C(CC2=CN=CN2)NC(=O)C(CCC(=O)N)NC(=O)C(CC(=O)N)NC(=O)C(C(C)C)NC(=O)C(CC2=CC=CC=C2)N)C(=O)NC(C(=O)NC(C(=O)N1)CO)C(C)O)NC(=O)C(CCC(=O)N)NC(=O)C(CCC(=O)O)NC(=O)C(C(C)C)NC(=O)C(C(C)CC)NC(=O)CN | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C256H381N65O76S6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
5778 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.